molecular formula C25H25ClFN3O4S B12400668 ROR|At modulator 3

ROR|At modulator 3

Cat. No.: B12400668
M. Wt: 518.0 g/mol
InChI Key: LVVSOXAOIFQOIB-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RORγt modulator 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production methods for RORγt modulator 3 are not widely published. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

RORγt modulator 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

RORγt modulator 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactions of RORγt modulators.

    Biology: Used to investigate the role of RORγt in various biological processes, including immune response and inflammation.

    Medicine: Explored as a potential therapeutic agent for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.

    Industry: Used in the development of new drugs and therapeutic agents targeting RORγt .

Mechanism of Action

RORγt modulator 3 exerts its effects by binding to the retinoid-related orphan receptor γt (RORγt). This binding alters the conformation of the receptor, affecting its interaction with coactivators and corepressors. The modulation of RORγt activity influences the expression of target genes involved in immune response and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other RORγt modulators, such as:

Uniqueness

RORγt modulator 3 is unique due to its specific binding affinity and modulation of RORγt activity. It has shown efficacy in various preclinical models of diseases mediated by RORγt, making it a valuable tool for research and potential therapeutic development .

Properties

Molecular Formula

C25H25ClFN3O4S

Molecular Weight

518.0 g/mol

IUPAC Name

6-[(3R)-3-(2-chloro-4-fluorophenyl)morpholin-4-yl]-N-[(4-ethylsulfonylphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C25H25ClFN3O4S/c1-2-35(32,33)20-7-3-17(4-8-20)14-29-25(31)18-5-10-24(28-15-18)30-11-12-34-16-23(30)21-9-6-19(27)13-22(21)26/h3-10,13,15,23H,2,11-12,14,16H2,1H3,(H,29,31)/t23-/m0/s1

InChI Key

LVVSOXAOIFQOIB-QHCPKHFHSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOC[C@H]3C4=C(C=C(C=C4)F)Cl

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOCC3C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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